甲基膦酸二甲基酯

描述

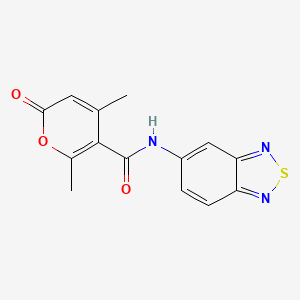

Pinacolyl methylphosphonic acid (PMPA) is a compound used in the rapid screening and determination of nerve agent metabolites . It is also used in the detoxification of chemical warfare agents . The main mechanism of action is irreversible inhibition of Acetyl Choline Esterase (AChE) resulting in accumulation of toxic levels of acetylcholine (ACh) at the synaptic junctions .

Synthesis Analysis

A derivatization protocol based on the acylation of pinacolyl alcohol (PA), an important marker for the nerve agent soman, is presented . The procedure provides a convenient means of detecting PA when present at a low concentration in a complex glycerol/alcohol-rich matrix . The first involves the direct derivatization of the PA with either acetyl or benzoyl chloride .

Molecular Structure Analysis

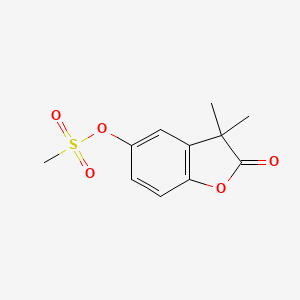

The molecular formula of Pinacolyl methylphosphonic acid is C7H17O3P . Its molecular weight is 180.18 . The IUPAC Standard InChI is InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) .

Chemical Reactions Analysis

The quasimolecular ion [PMPA - H] - at m/z = 179 was trapped and then subsequently fragmented to form an ion at m/z = 95, which is interpreted as a loss of the pinacolyl olefin (C 6 H 12) to form the methylphosphonic acid anion .

Physical And Chemical Properties Analysis

Pinacolyl methylphosphonic acid is a liquid with a refractive index of n20/D 1.434 (lit.) . It has a boiling point of 96-106 °C/8 mmHg (lit.) and a density of 1.032 g/mL at 25 °C (lit.) .

科学研究应用

Chemical Warfare Agent Detection and Analysis

PMPA is a degradation product of nerve agents, making it crucial for detecting and quantifying these toxic compounds. High-performance liquid chromatography–mass spectrometry (HPLC–MS) plays a pivotal role in analyzing PMPA and related compounds. Researchers have developed methods to identify PMPA in complex matrices, such as soil or biological samples, aiding in the detection of chemical warfare agents .

Phosphorylation Studies

In vitro phosphorylation studies involving PMPA provide insights into its interactions with enzymes and cellular processes. Researchers investigate the effects of different substituents on the phosphorus atom (e.g., borano- or hydrogen groups) to understand PMPA’s biological activity .

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Acylation-based derivatization of pinacolyl alcohol (PA), a marker for the nerve agent soman, enables sensitive detection of PMPA by GC-MS. This method proves valuable when PMPA is present at low concentrations in complex matrices (e.g., glycerol/alcohol-rich samples) .

Environmental Monitoring

PMPA is a hydrolysis product of nerve agents in soil and water. Researchers use optimized extraction methods to simultaneously analyze PMPA and other methylphosphonic acid esters (e.g., ethyl, isopropyl, isobutyl) from environmental samples. This aids in assessing contamination levels and understanding degradation pathways .

作用机制

Target of Action

Pinacolyl Methylphosphonic Acid (PMPA) is a degradation product of the nerve gas Soman . It’s known that nerve gases like soman primarily target the nervous system by inhibiting acetylcholinesterase .

Mode of Action

It’s known that nerve gases like soman, from which pmpa is derived, work by irreversibly inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles and glands.

Biochemical Pathways

Given its origin from soman, it’s likely that it affects the cholinergic system, which involves the neurotransmitter acetylcholine . Overstimulation of this system can lead to a variety of symptoms, including muscle spasms, excessive salivation, and even respiratory failure.

Pharmacokinetics

A study on zebrafish showed that pmpa can bioaccumulate in organisms, especially in the liver and intestinal tissues .

Result of Action

A study on zebrafish showed that pmpa has chronic toxicity, causing tissue injury . This suggests that PMPA could have harmful effects at the cellular level, potentially damaging tissues over time.

Action Environment

The environment can significantly influence the action, efficacy, and stability of PMPA. For instance, a study showed that PMPA could pose an environmental risk when Soman is exposed to a water environment . This suggests that the presence of PMPA in the environment could have significant ecological implications.

安全和危害

属性

IUPAC Name |

3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLALDUPQYCGKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977189 | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinacolyl methylphosphonic acid | |

CAS RN |

616-52-4 | |

| Record name | Pinacolyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutan-2-yl hydrogen methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Pinacolyl methylphosphonic acid is an alkyl methylphosphonic acid. Its structure consists of a methylphosphonic acid group attached to a pinacolyl group (3,3-dimethylbutan-2-yl).

ANone: The molecular formula for Pinacolyl methylphosphonic acid is C7H17O3P, and its molecular weight is 180.19 g/mol.

ANone: Research indicates that Pinacolyl methylphosphonic acid exhibits significant persistence in various environmental matrices, including soil. [] This persistence poses challenges for environmental remediation efforts.

ANone: Pinacolyl methylphosphonic acid is primarily recognized as a degradation product of Soman and doesn't have widely explored catalytic applications. Research focuses on its detection and analysis for verification of chemical weapons use or environmental monitoring. [, , ]

ANone: While computational studies specifically focusing on Pinacolyl methylphosphonic acid are limited within the provided research, there's potential for applying computational techniques like QSAR modeling to predict its properties and behavior. []

ANone: Modifications to the alkyl chain length in alkyl methylphosphonic acids can influence their physicochemical properties, potentially impacting their behavior in analytical separations and detection methods. [, ]

ANone: Pinacolyl methylphosphonic acid itself isn't typically formulated into products. Research primarily focuses on its detection and analysis as a marker for Soman exposure. [, ]

ANone: Pinacolyl methylphosphonic acid, as a degradation product of a chemical warfare agent, falls under regulations related to chemical weapons, such as the Chemical Weapons Convention. These regulations aim to prevent the production, stockpiling, and use of chemical weapons, including their precursors and degradation products. [, ]

ANone: Pinacolyl methylphosphonic acid is not considered a therapeutic agent and therefore lacks efficacy studies. The research emphasis lies in its detection and quantification in various matrices as a means of verifying Soman exposure. [, , ]

ANone: Resistance mechanisms are not directly relevant to Pinacolyl methylphosphonic acid, as it's not a biologically active compound in the context of developing resistance.

ANone: While Pinacolyl methylphosphonic acid is less toxic than its parent nerve agent, Soman, handling it still requires caution due to potential residual toxicity. [] It's crucial to adhere to appropriate safety protocols and regulations when working with this compound.

ANone: Pinacolyl methylphosphonic acid is not a drug candidate, so drug delivery and targeting strategies are not applicable. The focus remains on its analytical detection and quantification for chemical weapons verification or environmental monitoring.

ANone: Yes, Pinacolyl methylphosphonic acid serves as a specific biomarker for Soman exposure. [] Its detection in biological samples, such as blood, urine, or hair, can be used to confirm exposure to this nerve agent. [, , ]

ANone: Various analytical techniques are used to detect and quantify PMPA, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its sensitivity and ability to separate complex mixtures. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers advantages for analyzing polar and thermally labile compounds like PMPA. [, , , ]

- Microchip Electrophoresis with Contactless Conductivity Detection: This portable method allows for rapid on-site analysis of PMPA and other nerve agent degradation products. [, ]

- Solid-Phase Microextraction (SPME) with Low-Temperature Plasma Mass Spectrometry: This approach allows for direct analysis of PMPA in complex matrices with minimal sample preparation. []

- Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS): This technique allows for rapid screening of PMPA and other nerve agent degradation products. []

- Ultraviolet Femtosecond Laser Ionization Mass Spectrometry: This method enables the detection of PMPA derivatives with high sensitivity. []

- Flame Photometric Detection: This technique can be coupled with microcolumn liquid chromatography for sensitive detection of PMPA and other alkyl methylphosphonic acids. []

- Ion-Trap Secondary Ion Mass Spectrometry (SIMS): This technique allows for surface analysis and can be used to detect PMPA on soil. []

ANone: Analytical methods used for Pinacolyl methylphosphonic acid analysis undergo rigorous validation to ensure their accuracy, precision, and reliability. [] Validation involves assessing parameters like linearity, sensitivity, recovery, reproducibility, and specificity. [, ]

ANone: Pinacolyl methylphosphonic acid is a polar compound and exhibits good solubility in polar solvents like water and methanol. [] Its solubility in non-polar solvents is limited.

ANone: Research on Pinacolyl methylphosphonic acid is intertwined with the development and use of chemical weapons, particularly Soman. Key milestones include:

- Development of sensitive and specific analytical methods for PMPA detection: This enabled the verification of chemical weapons use and facilitated environmental monitoring. [, ]

- Advancements in portable detection technologies: This facilitated on-site analysis and rapid response to potential chemical threats. [, ]

ANone: Research on Pinacolyl methylphosphonic acid involves collaborations among chemists, analytical chemists, toxicologists, environmental scientists, and engineers. [] This interdisciplinary approach is crucial for developing effective methods for detection, decontamination, and remediation of Soman.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-Benzodioxol-5-yl)ethyl]-5-methoxyphenol](/img/structure/B1194118.png)

![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)

![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)